![molecular formula C10H7N5 B14465775 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 73112-02-4](/img/structure/B14465775.png)
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with nucleophiles such as potassium cyanide to yield this compound-5-carbonitrile . Another approach includes the use of Grignard reagents to form addition products like 7-alkylated derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: For example, the substitution of the methylsulfonyl group with potassium cyanide.
Addition Reactions: Such as the addition of Grignard reagents to form 7-alkylated derivatives.
Common Reagents and Conditions
Potassium Cyanide: Used in nucleophilic substitution reactions.
Grignard Reagents: Employed in addition reactions to form alkylated products.
Major Products Formed
This compound-5-carbonitrile: Formed via nucleophilic substitution.
7-Alkylated Derivatives: Formed via addition reactions with Grignard reagents.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents by targeting specific proteins such as the epidermal growth factor receptor (EGFR).
Biological Studies: It has been evaluated for its cytotoxicity against various cancer cell lines, including MCF-7 and A-549.
Pharmaceutical Development: The compound’s unique structure makes it a valuable scaffold for the development of new drugs with improved efficacy and selectivity.
Wirkmechanismus
The mechanism of action of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR, the compound can prevent cancer cell proliferation and induce apoptosis . The molecular pathways involved include the disruption of signaling cascades essential for cell survival and growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrimidine: Another triazole-pyrimidine fused compound with similar biological activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine: Known for its antimicrobial properties.
Uniqueness
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine stands out due to its specific interaction with EGFR, making it a promising candidate for targeted cancer therapy . Its unique structure also allows for the formation of various derivatives with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
73112-02-4 |
|---|---|
Molekularformel |
C10H7N5 |
Molekulargewicht |
197.20 g/mol |
IUPAC-Name |
3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H7N5/c1-2-4-8(5-3-1)15-10-9(13-14-15)6-11-7-12-10/h1-7H |
InChI-Schlüssel |
IYAFXQXRDBDNCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=NC=NC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
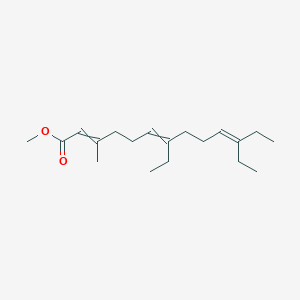
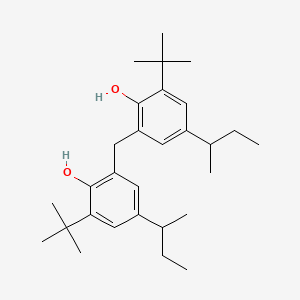

![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
![N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide](/img/structure/B14465721.png)
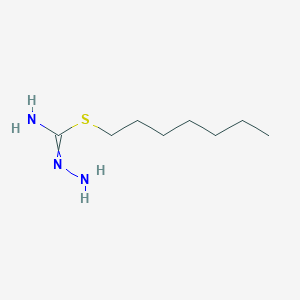
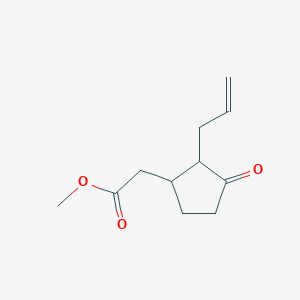
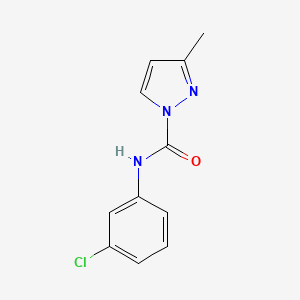



![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
